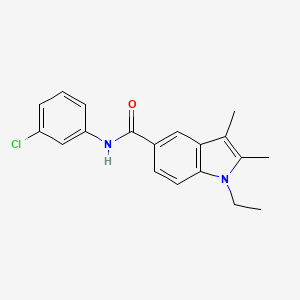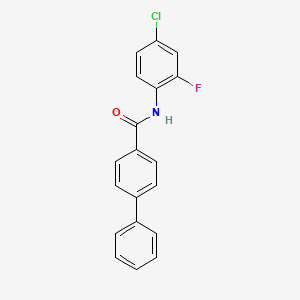
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide, also known as BPN14770, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. BPN14770 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a key role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
科学研究应用
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has shown potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity. This compound has also been shown to have neuroprotective effects and to promote the survival of neurons in vitro.
作用机制
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide is a selective inhibitor of PDE4D, an enzyme that plays a key role in regulating intracellular levels of cAMP. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways are involved in various cellular processes, including synaptic plasticity, inflammation, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound increases cAMP levels, activates PKA, and enhances synaptic plasticity. This compound has also been shown to reduce inflammation and to promote the survival of neurons. In vivo studies have shown that this compound improves cognitive function and reduces amyloid beta levels in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its high selectivity for PDE4D, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide. One area of interest is the development of more potent and selective PDE4D inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to determine the optimal dosing and administration of this compound in humans and to evaluate its safety and efficacy in clinical trials.
Conclusion
In conclusion, this compound is a small molecule drug with potential therapeutic applications in various neurological disorders. Its selective inhibition of PDE4D and subsequent increase in cAMP levels have been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and promoting the survival of neurons. Further research is needed to fully understand the therapeutic potential of this compound and to develop more potent and selective PDE4D inhibitors based on its structure.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide involves several steps, including the coupling of 4-chloro-2-fluoroaniline with 4-bromobiphenyl, followed by the reduction of the resulting intermediate to obtain the target compound. The synthesis of this compound has been optimized to improve yield and purity, and the final product has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-16-10-11-18(17(21)12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURBCQSPVJSSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

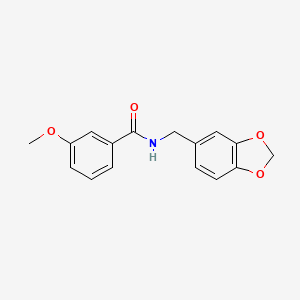

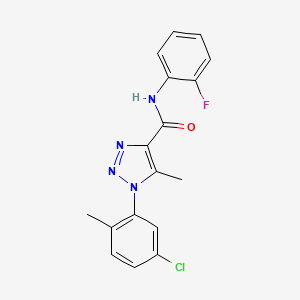
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)
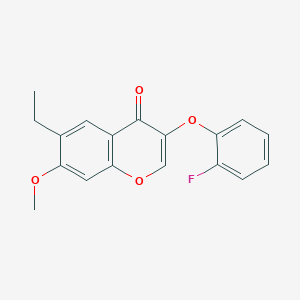

![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)

